2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide
Overview
Description
2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide typically involves multiple steps. One common method includes the Mannich reaction, which is a three-step protocol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process would typically include purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets in the body. It is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of certain drugs of abuse such as amphetamines . This compound also acts as a nonselective serotonin receptor agonist, which contributes to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Para-Methoxyphenylpiperazine: A piperazine derivative with stimulant effects.
Trifluoromethylphenylpiperazine: Another piperazine derivative known for its serotonin receptor agonist activity.
4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with antibacterial activity.
Uniqueness
2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to act as both a monoamine neurotransmitter reuptake inhibitor and a serotonin receptor agonist sets it apart from other similar compounds.
Properties
IUPAC Name |
2-[1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-34-21-9-7-20(8-10-21)29-15-13-28(14-16-29)18-24(32)30-12-11-26-25(33)22(30)17-23(31)27-19-5-3-2-4-6-19/h2-10,22H,11-18H2,1H3,(H,26,33)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSDRRFVGVARML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3CCNC(=O)C3CC(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.